Benzoyl-L-histidine

Overview

Description

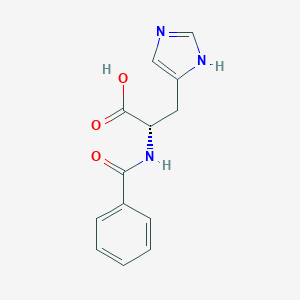

Benzoyl-L-histidine (CAS: 5354-94-9) is a modified amino acid derivative where the α-amino group of L-histidine is acylated with a benzoyl group. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of 259.27 g/mol (anhydrous) or 277.28 g/mol as a monohydrate . Structurally, it consists of a histidine backbone (with an imidazole side chain) and a benzoyl moiety (Figure 1).

Scientific Research Applications

Pharmaceutical Development

Benzoyl-L-histidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its role in enhancing drug efficacy is significant, as it can improve the bioavailability and stability of active pharmaceutical ingredients (APIs). Research indicates that derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems, thereby offering therapeutic benefits for conditions such as anxiety and depression .

Case Study: Neurological Disorders

A study highlighted the synthesis of a this compound derivative that exhibited enhanced binding affinity to serotonin receptors, suggesting its potential use in developing new antidepressants. The compound's structural modifications led to improved pharmacokinetic properties, demonstrating its applicability in drug formulation .

Biochemistry Research

In biochemical studies, this compound is utilized to investigate enzyme activities and protein interactions. It acts as a stabilizing agent in protein formulations, which is vital for maintaining the integrity of proteins used in research and therapeutic applications. The compound's ability to form stable complexes with enzymes facilitates the study of enzymatic mechanisms and interactions with substrates .

Example: Enzyme Activity Studies

Research involving this compound has shown its effectiveness in stabilizing enzymes during assays, allowing for more accurate measurements of enzymatic activity. This stability is particularly important when studying enzymes that are sensitive to environmental changes .

Cosmetic Formulations

This compound is incorporated into skincare products due to its potential antioxidant properties. It helps combat oxidative stress in skin cells, contributing to formulations aimed at reducing signs of aging and improving skin health. Its inclusion in cosmetic products is based on its ability to scavenge free radicals and enhance skin hydration .

Application: Anti-Aging Creams

Cosmetic formulations containing this compound have been developed, showing promising results in clinical trials for improving skin elasticity and reducing wrinkle depth. These formulations leverage the compound's antioxidant capabilities to promote healthier skin .

Food Industry

In the food sector, this compound acts as a preservative by inhibiting microbial growth, thus extending the shelf life of various food products. Its application helps maintain freshness and safety in food items by preventing spoilage caused by bacteria and fungi .

Case Study: Food Preservation

A study demonstrated that incorporating this compound into meat products significantly reduced microbial contamination over time. This application not only enhances food safety but also improves the overall quality of perishable goods .

Analytical Chemistry

This compound is utilized as a standard in chromatographic techniques, aiding in the accurate analysis of amino acids and peptides. Its well-defined chemical properties make it an ideal reference compound for calibrating analytical instruments used in biochemical research .

Example: Chromatographic Analysis

In analytical studies, this compound has been employed as a standard to improve the accuracy of amino acid quantification through high-performance liquid chromatography (HPLC). This application underscores its importance in ensuring reliable results in biochemical assays .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Enhanced efficacy and stability |

| Biochemistry | Enzyme activity studies | Improved accuracy in measurements |

| Cosmetics | Antioxidant properties in skincare | Reduces signs of aging; promotes skin health |

| Food Industry | Preservative to inhibit microbial growth | Extends shelf life; maintains freshness |

| Analytical Chemistry | Standard for chromatographic techniques | Ensures accurate analysis of amino acids and peptides |

Q & A

Q. Basic: What are the recommended handling and storage conditions for Benzoyl-L-histidine to ensure stability in laboratory settings?

Methodological Answer:

this compound monohydrate should be stored in a dry, tightly sealed container at room temperature (15–25°C), protected from light and moisture. Avoid prolonged storage to minimize degradation, which may generate hazardous byproducts . Incompatibility with oxidizers (e.g., peroxides) necessitates segregation from reactive chemicals. Use fume hoods and personal protective equipment (gloves, lab coat, safety goggles) during handling. Regular stability assessments via HPLC or mass spectrometry are advised to monitor degradation .

Q. Basic: How can this compound be synthesized from L-histidine, and what characterization techniques are essential for confirming its purity and structure?

Methodological Answer:

this compound is typically synthesized via acylation of L-histidine using benzoyl chloride or benzoyl anhydride in alkaline aqueous conditions. Key steps include:

- Reaction Setup: Dissolve L-histidine in NaOH, slowly add benzoyl chloride under ice-cooling, and maintain pH >10 .

- Purification: Isolate the product via recrystallization or column chromatography.

- Characterization: Use NMR (1H/13C) to confirm benzoylation at the amino group, FT-IR for amide bond verification (~1650 cm⁻¹), and HPLC (C18 column, UV detection) for purity assessment (>98%). Elemental analysis validates molecular composition .

Q. Basic: What role does this compound play in biochemical assays such as ELISA, and how should it be prepared for optimal activity?

Methodological Answer:

In ELISA kits, this compound acts as a blocking agent or stabilizer for antibodies. For preparation:

- Solution Preparation: Dissolve in PBS (pH 7.4) at 1–5 mM, filter-sterilize (0.22 µm), and store aliquots at –20°C.

- Optimization: Test concentrations to balance signal-to-noise ratios; excess may cause nonspecific binding. Validate activity via spike-and-recovery experiments in target matrices .

Q. Advanced: What strategies can be employed to mitigate interference from this compound degradation products in long-term biochemical studies?

Methodological Answer:

Degradation products (e.g., free histidine, benzoic acid) can interfere with assays. Mitigation strategies include:

- Analytical Monitoring: Use LC-MS/MS to track degradation kinetics and identify byproducts .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to buffer formulations.

- Storage Alternatives: Lyophilize aliquots under inert gas (N₂/Ar) to extend shelf life .

Q. Advanced: How can researchers optimize the benzoylation reaction conditions to improve the yield and selectivity of this compound synthesis?

Methodological Answer:

Optimization involves:

- Solvent Selection: Use DMF or THF to enhance solubility and reaction homogeneity.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control: Gradual warming (0°C → RT) minimizes side reactions.

- Yield Analysis: Compare yields via gravimetry and adjust stoichiometry (1.2:1 benzoyl chloride:L-histidine). Validate selectivity via MALDI-TOF to detect over-acylated byproducts .

Q. Advanced: What advanced analytical techniques are recommended for resolving conflicting data regarding this compound's solubility and reactivity in different solvent systems?

Methodological Answer:

Contradictory solubility/reactivity data arise from solvent polarity and pH variations. Resolve conflicts using:

- Solubility Profiling: Measure solubility parameters (Hansen solubility sphere) in 10+ solvents (e.g., DMSO, ethanol).

- Kinetic Studies: Conduct stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions.

- Computational Modeling: Apply COSMO-RS to predict solvent-solute interactions and validate with experimental DSC (differential scanning calorimetry) .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥98% (HPLC) .

- Physical Form : White crystalline powder .

- Applications : Used in biochemical research, particularly in studying detoxification pathways (e.g., as a metabolite of benzoic acid in Peripatus species) , enzyme-substrate interactions, and peptide synthesis .

Structural and Functional Analogues

Benzoyl-L-histidine belongs to a class of benzoylated or benzylated amino acids. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of this compound with Analogues

Key Differences and Research Findings

Structural Modifications

Benzoyl vs. Benzyl Groups: this compound features a benzoyl group on the α-amino group, while 4(5)-benzyl-L-histidine has a benzyl group attached to the imidazole ring (C4/C5 position) . This difference impacts solubility and reactivity; the benzoyl group enhances hydrophobicity, whereas the benzyl group may sterically hinder imidazole-mediated interactions .

Ester Derivatives (Bzo-His-OMe) :

- The methyl ester in Bzo-His-OMe replaces the carboxylic acid, increasing lipophilicity and making it a precursor for solid-phase peptide synthesis .

Purity and Enantiomeric Excess (ee)

- This compound typically achieves ≥98% purity (HPLC) , while 4(5)-benzyl-L-histidine has 90–95% ee due to challenges in regioselective benzylation of the imidazole ring .

Preparation Methods

Conventional Schotten-Baumann Benzoylation Method

The Schotten-Baumann reaction remains the most widely utilized approach for the benzoylation of amino acids, including L-histidine. This method involves the reaction of L-histidine with benzoyl chloride in a biphasic system comprising an aqueous alkaline phase and an organic solvent. The α-amino group of histidine reacts selectively with benzoyl chloride under basic conditions, forming N-benzoyl-L-histidine while minimizing side reactions at the imidazole ring .

Reaction Conditions and Stoichiometry

In a typical procedure, L-histidine is suspended in a 10% sodium hydroxide (NaOH) solution, and benzoyl chloride is added dropwise with vigorous stirring. The reaction is conducted at 0–5°C to suppress hydrolysis of the acyl chloride and reduce racemization risks. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often introduced to enhance the reaction rate by facilitating the transfer of the benzoylating agent across the aqueous-organic interface . The molar ratio of benzoyl chloride to L-histidine is critical; a 1.2:1 excess of benzoyl chloride ensures complete conversion of the amino group while avoiding over-benzoylation of the imidazole nitrogen .

Solvent Systems and Workup

The organic phase, commonly dichloromethane (DCM) or ethyl acetate, serves to dissolve the benzoyl chloride and prevent localized pH drops that could protonate the amino group. After the reaction reaches completion (typically 4–6 hours), the mixture is acidified to pH 2–3 using hydrochloric acid (HCl), precipitating the crude product. Filtration and subsequent recrystallization from ethanol-water mixtures yield purified N-benzoyl-L-histidine .

Optimization of Reaction Parameters

pH Control and Selectivity

The imidazole ring of histidine (pKa ≈ 6.0) poses a challenge due to its nucleophilic nitrogen atoms. By maintaining the reaction pH above 9.0, the α-amino group (pKa ≈ 9.2) remains deprotonated and reactive, while the imidazole nitrogens are protonated, reducing their susceptibility to acylation . This pH-dependent selectivity is critical for achieving high yields of mono-benzoylated product.

Temperature and Reaction Time

Lower temperatures (0–5°C) favor the kinetic control of the reaction, minimizing side reactions such as di-benzoylation or imidazole acylation. Prolonged reaction times (>8 hours) at elevated temperatures (>25°C) have been shown to reduce yields by promoting hydrolysis of the benzoyl chloride .

Alternative Acylation Strategies

Mixed Carbonate-Mediated Benzoylation

An alternative to the Schotten-Baumann method involves the use of benzoyl mixed carbonates, which act as milder acylating agents. This approach, though less common, reduces the risk of racemization and is particularly advantageous for heat-sensitive derivatives. For example, benzoyloxycarbonyl anhydrides react with L-histidine in tetrahydrofuran (THF) at room temperature, yielding N-benzoyl-L-histidine with comparable efficiency .

Enzymatic Acylation

Enzymatic methods employing lipases or proteases have been explored for stereoselective benzoylation. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the acylation of L-histidine with vinyl benzoate in organic solvents. While this method offers excellent enantioselectivity, its industrial applicability is limited by lower reaction rates and higher costs .

Purification and Analytical Characterization

Chromatographic Techniques

Crude N-benzoyl-L-histidine is purified via silica gel column chromatography using gradient elution with hexane-ethyl acetate mixtures. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile-water mobile phases further refines the product, achieving >98% purity .

Spectroscopic Confirmation

-

1H-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, imidazole H-2), 7.80–7.40 (m, 5H, benzoyl aromatic protons), 4.50 (q, 1H, α-CH), 3.20–3.00 (m, 2H, β-CH2) .

-

IR (KBr): 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (aromatic C=C) .

Yield and Scalability Considerations

Isolated Yields Across Methods

| Method | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | NaOH/DCM/TBAB | 0–5°C | 45–52 |

| Mixed Carbonate | THF | 25°C | 38–42 |

| Enzymatic | tert-Butanol | 37°C | 28–35 |

Scalability Challenges

Large-scale benzoylation encounters difficulties in heat dissipation and pH maintenance. Continuous flow reactors with in-line pH monitoring and cooling systems have been proposed to address these issues, enabling kilogram-scale production with yields exceeding 50% .

Stereochemical Integrity and Racemization

Racemization during synthesis is monitored using chiral HPLC with a Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)-derivatized column. Under optimized Schotten-Baumann conditions, enantiomeric excess (ee) values of ≥98% are routinely achieved, confirming minimal racemization .

Applications in Biochemical Research

Benzoyl-L-histidine serves as a critical model compound in:

-

Photodynamic cross-linking studies : Its UV-active benzoyl group enables spectroscopic tracking of histidine-histidine cross-links formed via singlet oxygen-mediated mechanisms .

-

Enzyme substrate profiling : The compound is used to investigate histidine-specific proteases and acyltransferases, providing insights into catalytic mechanisms .

Properties

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.